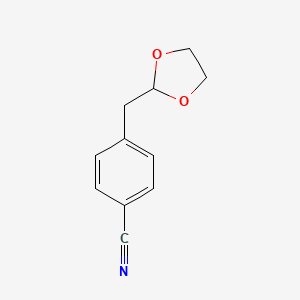
Acetaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde phenylhydrazone: is an organic compound with the molecular formula C8H10N2. It is a Schiff base derived from the condensation of aniline and acetaldehyde. This compound is characterized by the presence of an imine group (C=N) attached to an aniline moiety. Schiff bases, including this compound, are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetaldehyde phenylhydrazone can be synthesized through the condensation reaction between aniline and acetaldehyde. The reaction typically occurs under mild conditions, often at room temperature and atmospheric pressure. The process involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of acetaldehyde, followed by the elimination of water to form the imine bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The starting materials, aniline and acetaldehyde, are fed into the reactor, where they undergo the condensation reaction in the presence of a catalyst, if necessary.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetaldehyde phenylhydrazone can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The imine group in this compound can be reduced to form secondary amines.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products:
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: The major product is the corresponding secondary amine.
Substitution: Depending on the substituent introduced, products can vary widely, including nitroanilines, haloanilines, and sulfonated anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetaldehyde phenylhydrazone is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine: Schiff bases, including this compound, have been investigated for their biological activities. They exhibit antimicrobial, antifungal, and anticancer properties, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants for textiles and other materials.
Wirkmechanismus
The mechanism of action of Acetaldehyde phenylhydrazone largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The imine group (C=N) plays a crucial role in the coordination with metal ions, facilitating the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
N-benzylideneaniline: Another Schiff base derived from aniline and benzaldehyde.
N-(phenylmethylene)aniline: Similar structure but with a different aldehyde component.
N-(methylideneamino)aniline: Derived from aniline and formaldehyde.
Uniqueness: Acetaldehyde phenylhydrazone is unique due to the presence of the ethylidene group, which imparts distinct chemical properties compared to other Schiff bases
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
N-(ethylideneamino)aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3 |
InChI-Schlüssel |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Oxan-4-yl)methoxy]phenol](/img/structure/B8656328.png)





![8-Cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8656370.png)
![8-Aminotetrazolo[1,5-b]pyridazine-6(5H)-thione](/img/structure/B8656379.png)
![Imidazo[1,2-a]quinoxaline-2-carboxaldehyde](/img/structure/B8656381.png)

